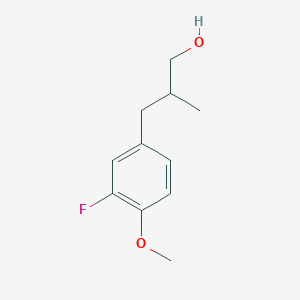
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJKCZDQUMIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which significantly influences its biological activity. The presence of these functional groups enhances its affinity for various biological targets, including enzymes and receptors involved in critical biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. For instance, it has been shown to downregulate cyclin D1 in human leukemic cells, indicating potential use in treating hematological malignancies .
- Anti-inflammatory Effects : The compound's ability to modulate enzyme activity suggests it may have anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuropharmacological Effects : Due to its structural similarities with psychoactive compounds, it is being investigated for its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Inhibition of PI3K/AKT pathway in leukemic cells; downregulation of cyclin D1. | |
| Anti-inflammatory Potential | Modulation of enzyme activity linked to inflammatory pathways. | |
| Neuropharmacology | Interaction with neurotransmitter receptors affecting mood and cognition. |
Future Directions
Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the compound's efficacy and safety profiles in animal models.
- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.
- Structural Modifications : To optimize its pharmacological properties through chemical modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


